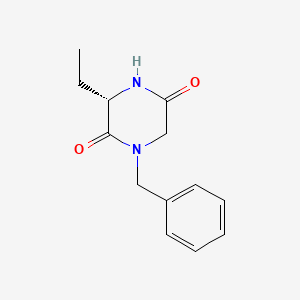

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

概要

説明

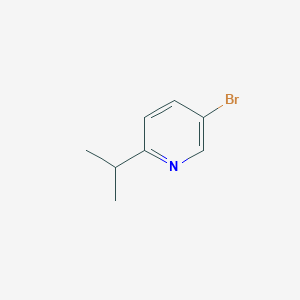

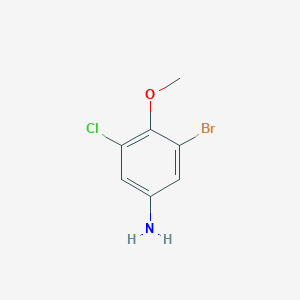

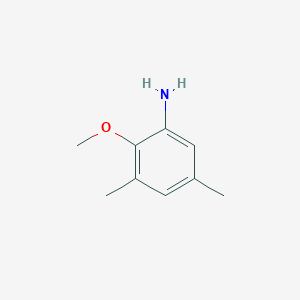

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound derived from quinoline and bromine, and is also known as 7-bromo-DMDQ. It is a heterocyclic aromatic compound with a wide range of applications in scientific research, lab experiments, and industrial processes. This compound is highly versatile and can be used in a variety of ways to create and enhance different chemical processes.

科学的研究の応用

Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Field: Biomedical Applications

This compound has been studied for its multifaceted applications, including anti-corrosion, antimicrobial, and antioxidant properties .

Method of Application

The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C .

Results

The compound showed substantial anti-corrosive efficacy, superior antimicrobial efficacy against all tested pathogens, and antioxidant potential .

Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo [1,2-a] Quinoline-2,3-Dicarboxylates Analogues

Field: Antifungal Properties

These compounds were screened for their potential as lead drug targets against C. albicans pathogenic proteins .

Method of Application

In vitro screening of these compounds was carried out by molecular docking analyses .

Results

The study is still ongoing and results are yet to be published .

Indole Derivatives

Field: Biomedical Applications

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Method of Application

The synthesis of indole derivatives involves various methods and depends on the specific derivative being synthesized .

Results

Indoles, both natural and synthetic, show various biologically vital properties .

(E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c

Field: Material Science

This compound is treated as one with large two-photon absorption cross-sections and high fluorescent quantum yields in orange-red color . It is also used in solution processable organic solar cells , and for the surface modification of a fragile organic 1D microstructure .

Method of Application

The specific method of application depends on the specific use case .

Results

The results of the application of this compound are still under investigation .

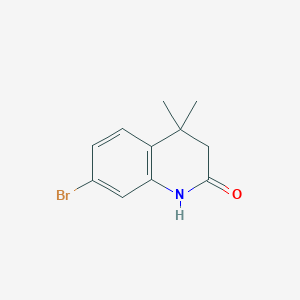

7-BROMO-4,4-DIMETHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE

Field: Pharmaceutical Industry

This compound is used as an intermediate in the production of high affinity retinoic acid receptor (RAR) antagonists .

特性

IUPAC Name |

7-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNONCRQWDVQJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601516 | |

| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

185316-44-3 | |

| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)